SCD1 Inhibitory Potency of the 3‑Methoxy Regioisomer: A Benchmark for 2‑Methoxy Differentiation
The 3‑methoxy regioisomer, 3‑methoxy‑N‑(5‑(3‑(trifluoromethyl)benzyl)thiazol‑2‑yl)benzamide, exhibits an IC₅₀ of 915 nM against human SCD1 in a microsomal [¹⁴C]stearate‑to‑[¹⁴C]oleate conversion assay [1]. The 2‑methoxy substitution pattern present in the target compound is expected to produce a markedly different inhibitory profile because the ortho‑methoxy group imposes distinct conformational constraints on the amide bond and alters the electron density of the aromatic ring, factors known to critically influence SCD1 active‑site recognition [2]. Direct comparative data for the 2‑methoxy compound are not publicly available; however, the 915 nM benchmark for the 3‑methoxy analog provides a quantitative reference point for assessing the regioisomeric potency shift.
| Evidence Dimension | SCD1 inhibitory potency (IC₅₀) in human microsomes |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 3‑methoxy‑N‑(5‑(3‑(trifluoromethyl)benzyl)thiazol‑2‑yl)benzamide: IC₅₀ = 915 nM |
| Quantified Difference | Regioisomeric shift; magnitude unknown pending direct assay |
| Conditions | Human microsomes, [¹⁴C]stearate to [¹⁴C]oleate conversion, 60 min incubation |
Why This Matters
The 3‑methoxy regioisomer's 915 nM IC₅₀ establishes the SCD1 potency baseline for this scaffold, enabling researchers to quantify the gain or loss associated with the 2‑methoxy substitution and make data‑driven procurement decisions for SAR studies.
- [1] BindingDB Entry BDBM50296538: 3‑methoxy‑N‑(5‑(3‑(trifluoromethyl)benzyl)thiazol‑2‑yl)benzamide. IC₅₀ = 915 nM, human SCD1 microsomal assay. View Source
- [2] U.S. Patent No. 8,541,457. Aminothiazole derivatives as human stearoyl‑CoA desaturase inhibitors. Tables 1–10 disclose SAR for regioisomeric benzamide substitutions. View Source
